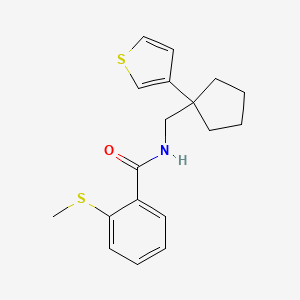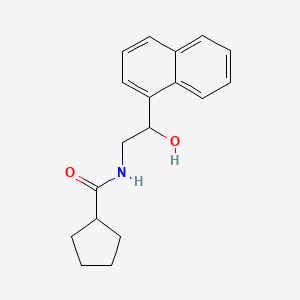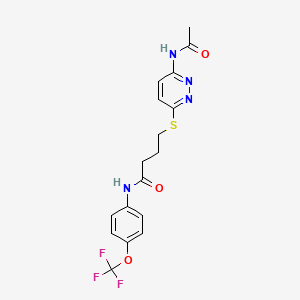
3-(benzenesulfonyl)-N-(3,4-dimethoxyphenyl)-6-fluoroquinolin-4-amine
カタログ番号:
B2802082
CAS番号:
895643-15-9
分子量:
438.47
InChIキー:
LNVMZQSTGCGQNV-UHFFFAOYSA-N
注意:
研究専用です。人間または獣医用ではありません。
在庫あり
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Molecular Structure Analysis
The molecular structure of this compound would be characterized by the planar quinoline core, with the various substituents adding to the complexity of the molecule. The presence of the sulfonyl group, the methoxy groups, and the fluorine atom would all have significant effects on the electronic structure of the molecule .Chemical Reactions Analysis
As a quinoline derivative, this compound could potentially undergo a variety of chemical reactions. The benzenesulfonyl group might be susceptible to nucleophilic attack, and the methoxy groups could potentially be demethylated under certain conditions .Physical and Chemical Properties Analysis
The physical and chemical properties of this compound would be influenced by its molecular structure. The presence of the sulfonyl and methoxy groups could enhance its solubility in certain solvents, and the fluorine atom could influence its reactivity .科学的研究の応用
Molecular Structure and Interaction Analysis
- Molecular Configuration and Interaction Studies : The molecular structure of compounds similar to 3-(benzenesulfonyl)-N-(3,4-dimethoxyphenyl)-6-fluoroquinolin-4-amine demonstrates significant molecular configurations. For example, a study on a similar compound shows a special arrangement enabling neighboring molecules to form intercalated slipped π–π interactions and point-to-face C—H⋯π interactions (Bortoluzzi et al., 2011).
Synthesis and Labeling Techniques
- Synthesis and Isotopic Labeling : A study on the synthesis of quinopavine, which shares structural similarities with the compound , involved specifically labeling with 14C, demonstrating techniques for tracking and studying such compounds (Ithakissios et al., 1974).
Photophysical Characteristics and OLED Applications
- Electronic and Photophysical Properties : Research on 1,8-naphthalimide derivatives, related to the molecular structure of interest, reveals insights into the correlations between molecular structures and photophysical characteristics. Such studies are crucial for applications in organic light-emitting diodes (OLEDs) (Luo et al., 2015).
Fluorescence Derivatization and Chromatography
- Fluorescence Derivatization in Chromatography : The use of dimethoxybenzothiazolyl derivatives, related to the compound, as fluorescence derivatization reagents for amines in high-performance liquid chromatography (HPLC) demonstrates its potential in sensitive analytical techniques (Hara et al., 1997).
Molecular Synthesis and Structural Analysis
- Synthesis and Structural Study of Isoquinoline Derivatives : The synthesis of isoquinoline derivatives, which bear structural resemblance to the compound, involves various chemical processes. These studies contribute to understanding the molecular and electronic structure of such compounds (Markaryan et al., 1973).
Chemical Reactions and Functionalization
- Chemical Reactions and Applications in Catalysis : Investigations into the iron-catalyzed benzylic C(sp3)–H amination of methylarenes with N-fluorobenzenesulfonimide highlight the potential of compounds like this compound in catalytic reactions (Bao et al., 2019).
作用機序
Safety and Hazards
将来の方向性
特性
IUPAC Name |
3-(benzenesulfonyl)-N-(3,4-dimethoxyphenyl)-6-fluoroquinolin-4-amine |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H19FN2O4S/c1-29-20-11-9-16(13-21(20)30-2)26-23-18-12-15(24)8-10-19(18)25-14-22(23)31(27,28)17-6-4-3-5-7-17/h3-14H,1-2H3,(H,25,26) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LNVMZQSTGCGQNV-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C(C=C1)NC2=C3C=C(C=CC3=NC=C2S(=O)(=O)C4=CC=CC=C4)F)OC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H19FN2O4S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
438.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
迅速なお問い合わせ
カテゴリー
最も閲覧された
1-(2-fluorophenyl)-N-[2-hydroxy-2-(oxan-4-yl)-2-phenyle...
Cat. No.: B2802001
CAS No.: 2034258-72-3
1-[2-(4-Chlorophenyl)-2-oxoethyl]pyridinium iodide
Cat. No.: B2802002
CAS No.: 105688-33-3
N-(4-amino-2-((2-(benzo[d][1,3]dioxol-5-ylamino)-2-oxoe...
Cat. No.: B2802003
CAS No.: 888426-82-2
2-(methylthio)-N-((1-(thiophen-3-yl)cyclopentyl)methyl)...
Cat. No.: B2802004
CAS No.: 2034574-97-3
![1-(2-fluorophenyl)-N-[2-hydroxy-2-(oxan-4-yl)-2-phenylethyl]methanesulfonamide](/img/structure/B2802001.png)
![1-[2-(4-Chlorophenyl)-2-oxoethyl]pyridinium iodide](/img/structure/B2802002.png)
![N-(4-amino-2-((2-(benzo[d][1,3]dioxol-5-ylamino)-2-oxoethyl)thio)-6-oxo-1,6-dihydropyrimidin-5-yl)-3,4-difluorobenzamide](/img/no-structure.png)

![rac-1-[(1R,2R)-2-hydroxycyclobutyl]-1H-1,2,3-triazole-4-carboxylic acid, trans](/img/structure/B2802005.png)
![N-(1-cyano-1-cyclopropylethyl)-2-{ethyl[1-(4-fluorophenyl)ethyl]amino}acetamide](/img/structure/B2802006.png)



![Methyl 4-(([2,2'-bifuran]-5-ylmethyl)carbamoyl)benzoate](/img/structure/B2802012.png)
![N-(benzo[d][1,3]dioxol-5-yl)-2-(3-benzyl-2,4-dioxo-3,4-dihydropyrido[3,2-d]pyrimidin-1(2H)-yl)acetamide](/img/structure/B2802015.png)
![N-((8-hydroxy-[1,2,4]triazolo[4,3-a]pyrazin-3-yl)methyl)-1H-indole-3-carboxamide](/img/structure/B2802020.png)
![1-(4-methylphenyl)-3-{3-[4-(trifluoromethoxy)phenyl]-1,2,4-oxadiazol-5-yl}-1,4-dihydropyridazin-4-one](/img/structure/B2802021.png)
![[2-(5-chloro-2-nitroanilino)-2-oxoethyl] 2-[[(E)-2-(4-methylphenyl)ethenyl]sulfonylamino]acetate](/img/structure/B2802022.png)
